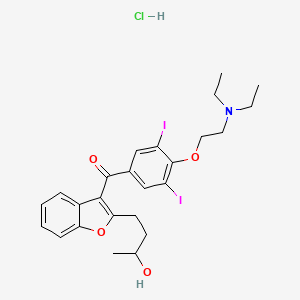
3'-Hydroxy-amiodarone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxy-amiodarone Hydrochloride is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac dysrhythmias. This compound is characterized by the presence of a hydroxyl group at the 3’ position of the amiodarone molecule, which may influence its pharmacological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-amiodarone Hydrochloride typically involves multiple steps, starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst . The key steps include:
- Formation of 2-butylbenzofuran.
- Conversion to 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
- Iodination to form 2-butyl-3-(3,5-diiodine-4-hydroxybenzoyl)benzofuran.
- Final reaction to obtain (2-butyl-3-benzofuryl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, known as amiodarone hydrochloride .
Industrial Production Methods: The industrial production of 3’-Hydroxy-amiodarone Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and purity while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Hydroxy-amiodarone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
Aplicaciones Científicas De Investigación
3’-Hydroxy-amiodarone Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’-Hydroxy-amiodarone Hydrochloride is similar to that of amiodarone. It primarily acts as a class III antiarrhythmic agent by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells . The compound may also interact with other ion channels and receptors, contributing to its overall antiarrhythmic effects .
Comparación Con Compuestos Similares
Amiodarone: The parent compound, widely used as an antiarrhythmic medication.
Dronedarone: A derivative of amiodarone with a similar mechanism of action but fewer side effects.
Sotalol: Another class III antiarrhythmic agent with different structural features.
Uniqueness: 3’-Hydroxy-amiodarone Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which may influence its pharmacokinetics and interactions with biological targets. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H30ClI2NO4 |
|---|---|
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO4.ClH/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29;/h6-9,14-16,29H,4-5,10-13H2,1-3H3;1H |
Clave InChI |
VPSIRNRYUTVXSU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


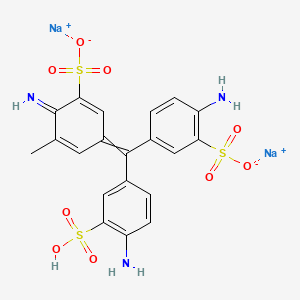
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
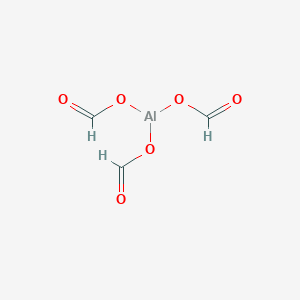

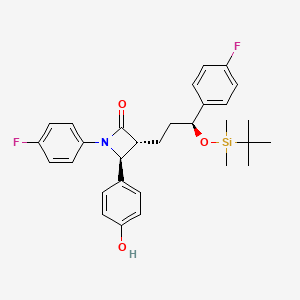
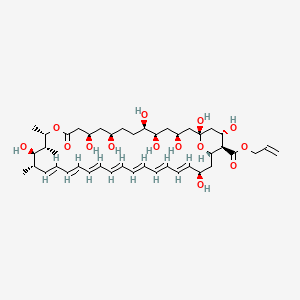

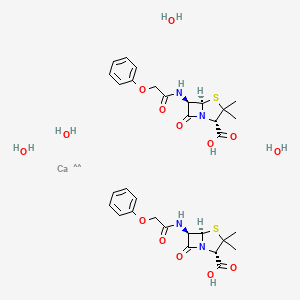


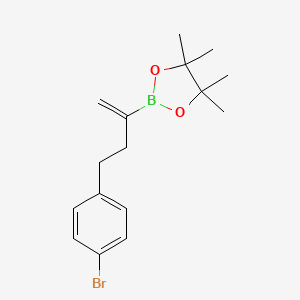


![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
